molecular formula C10H18N4 B8021373 1-ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine

1-ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine

Cat. No.: B8021373
M. Wt: 194.28 g/mol
InChI Key: VOJYUMWFFSEZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a piperidine ring

Preparation Methods

The synthesis of 1-ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted pyrazoles and piperidines.

Scientific Research Applications

1-Ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .

Comparison with Similar Compounds

1-Ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structural features of both piperidine and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-3-piperidin-1-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-14-8-9(11)10(12-14)13-6-4-3-5-7-13/h8H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJYUMWFFSEZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.